3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine
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Overview
Description
3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine is a compound that features a piperidine ring bonded to a thiadiazole moiety The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine Compounds with a 1,3,4-thiadiazole nucleus, which is a part of the structure of this compound, have been found to exhibit a broad range of biological activities . They are integral components of various drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Mode of Action
The exact mode of action of This compound It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
The specific biochemical pathways affected by This compound 1,3,4-thiadiazole derivatives have been reported to show a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of the action of This compound Based on the known activities of 1,3,4-thiadiazole derivatives, it can be inferred that this compound may have significant antimicrobial, anti-inflammatory, and antineoplastic effects .
Biochemical Analysis
Biochemical Properties
3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiadiazole derivatives, including this compound, have been shown to exhibit antimicrobial properties by inhibiting enzymes involved in bacterial cell wall synthesis . Additionally, this compound may interact with proteins involved in oxidative stress responses, potentially acting as an antioxidant . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites . These effects highlight the compound’s potential as a therapeutic agent in treating inflammatory and metabolic disorders.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, this compound may activate or inhibit signaling pathways by binding to receptors on the cell surface, thereby influencing gene expression and cellular responses . These interactions are crucial for understanding the compound’s therapeutic potential and developing targeted treatments.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and inhibiting microbial growth . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in cellular metabolism. For example, this compound can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell proliferation . Additionally, it may influence metabolic flux by altering the levels of key metabolites, such as glucose and amino acids . Understanding these metabolic pathways is essential for elucidating the compound’s mechanisms of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, facilitating its accumulation in target tissues . Additionally, binding proteins may sequester this compound within specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with piperidine under specific conditions. One method involves the use of acetamidine, bromine, thiocyanate, and sodium methoxide to obtain the thiadiazole intermediate, which is then reacted with piperidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the thiadiazole ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: The compound may be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: A precursor in the synthesis of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Uniqueness
This compound is unique due to the presence of both the piperidine and thiadiazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to other thiadiazole derivatives.
Properties
IUPAC Name |
3-methyl-5-piperidin-3-yloxy-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-6-10-8(13-11-6)12-7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYSHQQQTNXGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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